molecular formula C21H26N2O B5706565 N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

Cat. No. B5706565
M. Wt: 322.4 g/mol
InChI Key: KVDJXCUGKFSSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is a chemical entity with potential interest in various fields of chemistry and materials science due to its unique structural features. The synthesis, molecular structure analysis, chemical reactions, and properties of this compound draw attention for their applications in creating materials with specific functions and characteristics.

Synthesis Analysis

The synthesis of similar urea derivatives involves reactions under mild conditions, utilizing dimethyl carbonate and 1,3-diphenyl urea or similar starting materials. These processes are catalyzed efficiently by homogenous catalysts such as sodium methoxide, highlighting the potential for synthesizing the target compound under atmospheric pressure with high efficiency (Gao, Li, & Zhang, 2007).

Molecular Structure Analysis

Molecular structure analysis of urea derivatives reveals diverse conformational possibilities, which can significantly affect the physical and chemical properties of these compounds. For example, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N'-isopropyl urea showcases different conformations co-existing in the structure, stabilized by intermolecular hydrogen bonds (Rao, Wu, Song, & Shang, 2010).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, forming diverse compounds. For instance, reactions of urea with acyloins and butane-2,3-dione in acid solutions demonstrate the versatility of urea compounds in forming imidazolin-2-ones and other bicyclic compounds, suggesting potential pathways for functionalization of the target compound (Butler & Hussain, 1981).

Physical Properties Analysis

The physical properties of urea derivatives, including their crystal structures and conformations, significantly influence their potential applications. The detailed crystal structure analysis provides insights into the arrangement of molecules and the stabilization mechanisms through hydrogen bonding and other intermolecular forces, as observed in derivatives of dehydroabietic acid (Rao et al., 2010).

Chemical Properties Analysis

The chemical properties of N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea and its derivatives, including reactivity patterns and potential for further functionalization, are crucial for developing applications in materials science and organic synthesis. Studies on the reactions of urea with different reagents reveal the compound's versatility and potential for creating a wide range of derivatives with specific properties and functions (Butler & Hussain, 1981).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-14(2)17-10-8-11-18(13-17)21(5,6)23-20(24)22-19-12-7-9-15(3)16(19)4/h7-13H,1H2,2-6H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDJXCUGKFSSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.